3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Overview
Description
3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a 1,3,4-thiadiazole ring, which is further functionalized with a morpholin-4-ylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the morpholin-4-ylsulfonyl group: This step involves the sulfonylation of the thiadiazole ring using morpholine and a sulfonyl chloride reagent.
Attachment of the benzamide moiety: The final step involves coupling the functionalized thiadiazole with 3-methoxybenzoic acid or its derivatives under suitable coupling conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) on the benzamide ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is largely dependent on its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or modulating their activity, which can lead to downstream effects on cellular processes.
Interacting with DNA or RNA: Potentially affecting gene expression or protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular function.
Comparison with Similar Compounds
Similar Compounds
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: These compounds share the thiadiazole and morpholine moieties but differ in the substitution pattern and functional groups.
3-methoxy-4-(morpholin-4-yl)aniline: Similar in having the methoxy and morpholine groups but lacks the thiadiazole ring.
Uniqueness
3-METHOXY-N-[5-(MORPHOLINE-4-SULFONYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H16N4O5S2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-methoxy-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N4O5S2/c1-22-11-4-2-3-10(9-11)12(19)15-13-16-17-14(24-13)25(20,21)18-5-7-23-8-6-18/h2-4,9H,5-8H2,1H3,(H,15,16,19) |
InChI Key |
XQEPRBSXMBWBMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)N3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCGC-00120943; NCGC 00120943; NCGC00120943; C1A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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